4-(Pentanoylamino)benzoic acid
Description
Current Academic Context and Research Significance
The primary academic interest in 4-(Pentanoylamino)benzoic acid has been in the field of solid-state chemistry and crystallography. Research has focused on understanding the crystal structures and polymorphism of a homologous series of aliphatic p-amidobenzoic acids. iucr.org Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceuticals and materials science, as different polymorphs can have different physical properties.
A significant study in this area investigated how the length of the alkyl chain in p-amidobenzoic acids influences their crystal packing. iucr.org The research on this compound was part of a broader investigation into the stability of organic peracids and the role of hydrogen bonding in dictating the crystal structure of related amides. iucr.org In the crystal structure of this compound, molecules form hydrogen-bonded acid dimers, which are then further linked through the amide group to create corrugated sheets. iucr.org These sheets are held together by van der Waals forces. iucr.org
The significance of this research lies in its contribution to the fundamental understanding of how molecular structure directs the formation of crystal lattices. It was demonstrated that this specific packing arrangement is sensitive to the length of the alkyl chain. iucr.org This provides valuable insights for crystal engineering, where the goal is to design and synthesize crystals with desired physical properties.
Overview of Benzoic Acid Derivative Research Landscape
Benzoic acid and its derivatives are a cornerstone of organic synthesis and medicinal chemistry. wikipedia.org These compounds are widely utilized as building blocks for the creation of more complex molecules due to their versatile reactivity. wikipedia.org The presence of the carboxylic acid group allows for a variety of chemical transformations, making them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov
The research landscape for benzoic acid derivatives is vast and varied. In medicinal chemistry, derivatives have been explored for a wide range of biological activities. For instance, they have been investigated as potential inhibitors of enzymes, such as carbonic anhydrase, and for their interaction with proteins and receptors. core.ac.uk Some derivatives have been synthesized and studied for their potential as antibacterial, anticancer, and antioxidant agents. evitachem.com The modification of the benzoic acid scaffold with different functional groups can lead to compounds with selective biological targets. evitachem.com For example, certain derivatives are being investigated as selective inhibitors of excitatory amino acid transporters, which could have implications for neurological disorders. evitachem.com
Furthermore, the study of benzoic acid derivatives is prominent in materials science. The phenomenon of polymorphism is a significant research area, with studies on compounds like p-aminobenzoic acid revealing multiple crystalline forms. core.ac.ukrsc.org Understanding the factors that control polymorphism is crucial for the development of stable and effective pharmaceutical formulations and other advanced materials. The ability of benzoic acid derivatives to form various intermolecular interactions, such as hydrogen bonding and π-π stacking, makes them fascinating subjects for research into crystal structure and molecular self-assembly. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H15NO3 | nih.gov |
| Molecular Weight | 221.25 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 100390-76-9 | nih.gov |
| Appearance | Solid (based on similar compounds) | |
| XLogP3 | 2.1 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 221.10519334 Da | nih.gov |
| Monoisotopic Mass | 221.10519334 Da | nih.gov |
| Topological Polar Surface Area | 66.4 Ų | nih.gov |
Crystal Structure Information for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 1 21/c 1 | nih.gov |
| a | 5.081 Å | nih.gov |
| b | 24.066 Å | nih.gov |
| c | 9.662 Å | nih.gov |
| α | 90 ° | nih.gov |
| β | 82.06 ° | nih.gov |
| γ | 90 ° | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pentanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQFPXHBAJDVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406485 | |
| Record name | 4-(pentanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100390-76-9 | |
| Record name | 4-(pentanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Pentanoylamino Benzoic Acid and Its Derivatives
Acylation-Based Synthetic Routes to N-Acyl Aminobenzoic Acids
The most direct and widely employed method for synthesizing 4-(Pentanoylamino)benzoic acid is the acylation of 4-aminobenzoic acid. This reaction involves the formation of an amide bond between the amino group of 4-aminobenzoic acid and a pentanoyl group donor.
A common approach is the reaction with an acyl halide, such as pentanoyl chloride. docbrown.info The reaction is typically carried out in the presence of a base, like pyridine (B92270) or a tertiary amine, which acts as a scavenger for the hydrochloric acid byproduct. ijstr.orggoogle.com This prevents the protonation of the starting amine, ensuring it remains nucleophilic enough to react with the acyl chloride.
Another established technique is the mixed anhydride (B1165640) method. google.com In this procedure, an N-acylamino acid is first reacted with an acyl halide, like ethyl chloroformate, in the presence of a base such as N-methylmorpholine to form a mixed anhydride. google.com This activated intermediate is then reacted with p-aminobenzoic acid to yield the desired N-acylated product. google.com The use of succinimidyl esters of carboxylic acids also provides a route to selectively acylate the amino group. google.com These methods are fundamental in peptide chemistry and are readily adaptable for the synthesis of compounds like this compound. google.com
| Reaction Type | Key Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Direct Acylation | 4-Aminobenzoic acid, Pentanoyl chloride, Pyridine | Inert solvent, room temperature | ijstr.org |
| Mixed Anhydride Method | Acylated amino acid, Ethyl chloroformate, N-methylmorpholine, 4-Aminobenzoic acid | Low temperature (-15°C to 5°C), Tetrahydrofuran (THF) solvent | google.com |
| Succinimidyl Ester Method | Succinimidyl ester of pentanoic acid, 4-Aminobenzoic acid | Inert liquid medium, pH > 10 | google.com |
Solid-Phase Synthesis Approaches for Related Benzoic Acid Derivatives
Solid-phase synthesis (SPS) offers a powerful and efficient platform for creating libraries of benzoic acid derivatives. This methodology involves attaching a starting material to a solid support (resin) and carrying out subsequent reactions, which simplifies purification as excess reagents and byproducts are washed away.
For the synthesis of N-acyl aminobenzoic acid derivatives, an aminobenzoic acid can be anchored to a resin, such as the acid-labile Wang resin. nih.gov The synthesis often employs the widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy, which utilizes an orthogonal protection system. mdpi.com In this system, the alpha-amino group is protected by the base-labile Fmoc group, while other functional groups can be protected by acid-labile groups. mdpi.com
The general solid-phase process for an N-acylated derivative involves the following steps:
Resin Loading : The initial aminobenzoic acid is attached to the resin. nih.gov
Fmoc-Deprotection : The Fmoc protecting group on the amine is removed, typically using a solution of piperidine (B6355638) in a solvent like N-methylpyrrolidinone (NMP). nih.gov
Amide Bond Formation : The newly freed amine is coupled with a desired carboxylic acid (e.g., pentanoic acid). This coupling is often facilitated by condensing agents like N,N'-diisopropylcarbodiimide (DIC). rsc.org
Cleavage : Once the synthesis on the resin is complete, the final compound is cleaved from the solid support, often using an acid such as trifluoroacetic acid (TFA). nih.govmdpi.com
This approach has been successfully used to prepare N-substituted anthranilates and complex aromatic oligoamides on solid supports. nih.govrsc.org
| SPS Step | Description | Common Reagents | Reference |
|---|---|---|---|
| Resin Loading | Covalent attachment of the initial aminobenzoic acid to the solid support. | Wang resin, Ghosez's reagent | nih.gov |
| Deprotection | Removal of the Fmoc protecting group from the amine. | 20% Piperidine in NMP | nih.gov |
| Coupling | Formation of the amide bond with the desired acyl group. | Fmoc-protected amino acids, DIC, HOBt | rsc.org |
| Cleavage | Release of the final product from the resin. | TFA in DCM/TES | mdpi.com |
Exploration of Precursors in the Synthesis of this compound and its Analogs
The identity of the final N-acyl aminobenzoic acid is determined by the choice of precursors. For the target compound, this compound, the primary precursors are 4-aminobenzoic acid and a source of the pentanoyl group. nih.gov
Amine Precursor : 4-Aminobenzoic acid is the foundational building block, providing the aminobenzoic acid scaffold. nih.gov
Acylating Agent : The pentanoyl moiety is typically introduced using pentanoyl chloride or pentanoic anhydride . docbrown.info
To create structural analogs, these precursors can be systematically varied. For instance, using different aminobenzoic acid isomers (e.g., 2-aminobenzoic acid or 3-aminobenzoic acid) or substituted versions (e.g., 3-methyl-4-aminobenzoic acid) will result in different positional isomers or substituted analogs. docbrown.infonih.gov Similarly, employing different acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or other carboxylic acids allows for the synthesis of a diverse library of N-acyl aminobenzoic acids. ijstr.orggoogle.com In some strategies, a precursor like 3-methyl-2-nitrobenzoic acid can be used, where the nitro group is reduced to an amine before the acylation step. evitachem.com
| Amine Precursor | Acylating Precursor | Resulting Product (Analog) | Reference |
|---|---|---|---|
| 4-Aminobenzoic acid | Pentanoyl chloride | This compound | docbrown.infonih.gov |
| 3-Aminobenzoic acid | Pentanoyl chloride | 3-(Pentanoylamino)benzoic acid | docbrown.infochemsrc.com |
| 4-Aminobenzoic acid | Benzoyl chloride | 4-(Benzoylamino)benzoic acid | google.com |
| Thiophenol | Various acid chlorides (C2-C10) | (E)-4-((4-(Alkanoylthio)phenyl)diazenyl)benzoic acids | ijstr.org |
| 3-Methyl-2-nitrobenzoic acid | Pentanoyl chloride | 3-Methyl-2-(pentanoylamino)benzoic acid (via reduction) | evitachem.com |
Novel Synthetic Methodologies and Chemical Transformations on the Benzoic Acid Scaffold
Beyond classical acylation, a range of modern synthetic methods have been developed for the synthesis and modification of substituted benzoic acids. These novel strategies offer improvements in efficiency, safety, and environmental impact.
One significant area of development is in oxidation chemistry. Methods for the liquid-phase catalytic oxidation of substituted alkylbenzenes to the corresponding benzoic acids have been established. google.com These processes can use oxygen-containing gas as the oxidant under catalysis by metal salts (e.g., cobalt, manganese), providing a greener alternative to stoichiometric oxidants like potassium permanganate. google.com A continuous synthesis method using oxygen as a green reagent has also been patented, which improves safety and oxygen utilization. wipo.int
Another powerful technique is directed ortho-metalation. organic-chemistry.org This strategy allows for the regioselective functionalization of the benzoic acid ring at the position adjacent (ortho) to the carboxylic acid group. organic-chemistry.org By treating an unprotected benzoic acid with a strong base like s-butyllithium (s-BuLi), deprotonation occurs specifically at the ortho position, and the resulting intermediate can be trapped with various electrophiles to introduce new substituents. organic-chemistry.org
Other innovative transformations include the transition-metal-free conversion of substituted benzoic acids into anilines using reagents like tosyl azide. rsc.org While this converts the carboxylic acid group, it showcases the versatility of the benzoic acid scaffold in advanced organic synthesis.
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Liquid-Phase Catalytic Oxidation | Oxidation of a substituted alkylbenzene to a benzoic acid using O₂ and a metal catalyst. | Greener process, avoids harsh stoichiometric oxidants. | google.com |
| Continuous Flow Oxidation | A continuous process for the oxidation of organic substrates to substituted benzoic acids. | Improved safety, higher oxygen utilization, simplified operation. | wipo.int |
| Directed Ortho-Metalation | Regioselective functionalization at the C-H bond ortho to the carboxylic acid group. | High regioselectivity, access to contiguously substituted patterns. | organic-chemistry.org |
| Conversion to Anilines | One-pot, transition-metal-free conversion of benzoic acids to anilines. | Environmentally benign, scalable, uses simple reagents. | rsc.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Vibrational Spectroscopy Applications (FTIR and Raman) in Conformational and Bonding Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding environment within the "4-(Pentanoylamino)benzoic acid" molecule. These techniques measure the vibrational transitions of a molecule when it interacts with electromagnetic radiation. The resulting spectra feature a series of bands, with the position, intensity, and shape of each band corresponding to a specific molecular motion.
Key Research Findings:
Amide Group Vibrations: The amide linkage is a key structural feature and gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3200 cm⁻¹. The amide I band (primarily C=O stretching) is expected to be a strong absorption in the IR spectrum, appearing around 1650-1680 cm⁻¹. The amide II band (a mix of N-H in-plane bending and C-N stretching) is anticipated in the 1550-1510 cm⁻¹ region.
Carboxylic Acid Vibrations: The carboxylic acid group presents a very broad O-H stretching band in the FTIR spectrum, typically spanning from 3300 to 2500 cm⁻¹, which often overlaps with other stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid is expected as a very strong and sharp band, usually at a higher frequency than the amide carbonyl, in the range of 1710-1680 cm⁻¹. In the solid state, intermolecular hydrogen bonding involving the carboxylic acid groups can lead to the formation of dimers, which significantly influences the position and shape of these bands.
Aromatic Ring and Aliphatic Chain Vibrations: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3080–3010 cm⁻¹). mdpi.com The C=C stretching vibrations within the benzene (B151609) ring produce characteristic bands in the 1625–1430 cm⁻¹ region. mdpi.com The out-of-plane C-H bending vibrations are also informative about the substitution pattern of the aromatic ring. The pentanoyl group contributes C-H stretching vibrations from its methylene (B1212753) (-CH2-) and methyl (-CH3) groups, which appear in the 2960-2850 cm⁻¹ range.
By analyzing the precise frequencies and intensities of these vibrational modes, researchers can confirm the presence of all constituent functional groups and gain insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding patterns.
Table 1: Predicted FTIR/Raman Vibrational Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| N-H Stretch | Amide | 3300 - 3200 | Medium |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Pentanoyl Chain | 2960 - 2850 | Medium |
| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |
| Amide I (C=O Stretch) | Amide | 1680 - 1650 | Strong |
| C=C Stretch | Aromatic Ring | 1625 - 1430 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" provides a unique fingerprint of its hydrogen atoms.
Aromatic Protons: The benzene ring contains two sets of chemically non-equivalent protons due to the para-substitution pattern. The two protons adjacent to the carboxylic acid group and the two protons adjacent to the amide group will appear as distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm). docbrown.info
Amide Proton: The N-H proton of the amide group is expected to appear as a singlet, typically in the δ 8.0-9.0 ppm range, although its chemical shift can be highly dependent on the solvent and concentration.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its visibility can be affected by the choice of solvent. chemicalbook.com
Aliphatic Protons: The pentanoyl side chain will show characteristic signals in the upfield region (δ 0.9-2.5 ppm). The terminal methyl (-CH₃) group will appear as a triplet, while the three methylene (-CH₂-) groups will present as more complex multiplets due to spin-spin coupling with their neighbors.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.
Carbonyl Carbons: Two distinct signals are expected in the most downfield region of the spectrum (δ 165-180 ppm), corresponding to the carbonyl carbons of the carboxylic acid and the amide group.
Aromatic Carbons: The six carbons of the benzene ring will give rise to four distinct signals, as the para-substitution results in symmetry. The carbon atom bonded to the carboxylic acid group (C1) and the carbon bonded to the nitrogen atom (C4) will have characteristic chemical shifts influenced by the electron-withdrawing and electron-donating nature of their substituents, respectively. The remaining four aromatic carbons will appear as two signals.
Aliphatic Carbons: The five carbons of the pentanoyl chain will appear in the upfield region of the spectrum (δ 10-40 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | 1H |
| Amide (-NH) | 8.0 - 9.0 | Singlet | 1H |
| Aromatic Protons | 7.5 - 8.5 | Two Doublets | 4H |
| α-CH₂ (to C=O) | 2.2 - 2.5 | Triplet | 2H |
| β,γ-CH₂ | 1.3 - 1.8 | Multiplets | 4H |
| Terminal -CH₃ | 0.9 - 1.0 | Triplet | 3H |
| ¹³C NMR | Predicted δ (ppm) | ||
| Carboxylic Acid Carbonyl | 168 - 175 | ||
| Amide Carbonyl | 170 - 178 | ||
| Aromatic Carbons | 115 - 145 |
High-Resolution Mass Spectrometry Techniques (LC-MS, ESI-QFT) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule and for studying its fragmentation pathways, which provides further structural confirmation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) using an Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution analyzer are particularly powerful. nih.gov
Molecular Formula Confirmation: For "this compound" (C₁₂H₁₅NO₃), the calculated monoisotopic mass is 221.1052 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), allowing for the confident confirmation of the molecular formula and distinguishing it from other potential compounds with the same nominal mass. Depending on the ESI conditions, the molecule will be observed as the protonated molecule [M+H]⁺ (m/z 222.1125) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 220.0980) in negative ion mode. nih.gov
Fragmentation Analysis (MS/MS): By selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This MS/MS spectrum provides valuable structural information. Key expected fragmentation pathways include:
Amide Bond Cleavage: The most common fragmentation would be the cleavage of the amide bond, leading to the loss of the pentanoyl group or the aminobenzoic acid moiety.
Loss of Water/CO: Loss of small neutral molecules like H₂O from the carboxylic acid or CO from the carbonyl groups are also common fragmentation events.
Pentanoyl Chain Fragmentation: The aliphatic side chain can undergo fragmentation, leading to a series of losses of alkyl fragments.
Analysis of a closely related compound, 4-[(pentanoylamino)methyl]benzoic acid, in negative ion mode shows a precursor ion [M-H]⁻ at m/z 234.1136 and a significant fragment at m/z 190.124, corresponding to the loss of CO₂. nih.gov Similar fragmentation behavior would be anticipated for the title compound.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Ion Type | Calculated m/z |
|---|---|---|
| C₁₂H₁₅NO₃ | [M] | 221.1052 |
| C₁₂H₁₆NO₃⁺ | [M+H]⁺ | 222.1125 |
| C₁₂H₁₄NO₃⁻ | [M-H]⁻ | 220.0980 |
| Predicted Key Fragments | Structure/Loss | |
| C₇H₆NO₂⁻ | [M-H - C₅H₈O]⁻ | 136.0353 |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
Solid-State Structure: A crystal structure for "this compound" has been determined and is available in the Crystallography Open Database (COD) under the deposition number 2100966. nih.gov
Conformation: The crystal structure reveals the specific conformation adopted by the molecule in the solid state, including the planarity of the amide group and the torsion angles between the aromatic ring, the amide linkage, and the carboxylic acid group.
Intermolecular Interactions: Crucially, the crystal structure elucidates the network of intermolecular interactions that stabilize the crystal lattice. In this case, strong hydrogen bonds are expected, particularly the formation of carboxylic acid dimers (O-H···O) and hydrogen bonds between the amide N-H group and a carbonyl oxygen of a neighboring molecule (N-H···O). These interactions dictate the packing arrangement of the molecules.
Polymorphism: The study associated with this crystal structure investigated polymorphism in a series of aliphatic p-amidobenzoic acids. nih.gov Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit different stabilities, dissolution rates, and other physicochemical properties. While a specific polymorphic study for "this compound" is noted, the investigation into related compounds suggests that this class of molecules is prone to forming different crystalline arrangements, a critical consideration in materials science and pharmaceutical development.
Table 4: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| COD Number | 2100966 | nih.gov |
| Formula | C₁₂H₁₅NO₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 2₁/c 1 | nih.gov |
| a (Å) | 5.081 | nih.gov |
| b (Å) | 24.066 | nih.gov |
| c (Å) | 9.662 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 82.06 | nih.gov |
| γ (°) | 90 | nih.gov |
Computational Chemistry and Molecular Modeling in 4 Pentanoylamino Benzoic Acid Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, utilized to investigate the electronic structure and properties of molecules. For 4-(Pentanoylamino)benzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. ikprress.org This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles.
These geometric parameters can be compared with experimental data, such as those obtained from X-ray crystallography. The known crystal structure of this compound, which crystallizes in the monoclinic space group P 1 21/c 1, provides a solid benchmark for theoretical results. nih.gov
| Property | Description | Significance for this compound |
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Predicts bond lengths (e.g., C=O, N-H, C-C) and angles, offering insight into the molecule's shape. |
| Electronic Energy | The total energy of the molecule's electrons and nuclei. | Provides a measure of the molecule's thermodynamic stability. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations (stretching, bending). | Correlates with experimental Infrared (IR) and Raman spectra, allowing for the assignment of spectral bands to specific functional groups (e.g., carboxyl OH stretch, amide C=O stretch). researchgate.net |
DFT is also used to calculate thermodynamic properties, which can vary depending on the environment, such as in the gas phase versus in a solvent. These calculations help in understanding the molecule's stability and behavior under different conditions.
Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) Analyses
Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemical interpretation of the wavefunction obtained from DFT calculations. It investigates charge distribution and interactions between orbitals, offering insights into intramolecular bonding and stability. researchgate.net For this compound, NBO analysis would quantify the delocalization of electron density, particularly the hyperconjugative interactions that stabilize the molecule. ikprress.org
A key aspect of this analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with electron delocalization from an occupied donor NBO to an unoccupied acceptor NBO. etflin.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. walisongo.ac.id The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. ajol.info
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. walisongo.ac.id For this compound, analysis of the HOMO and LUMO electron density distribution would reveal the likely regions involved in electron donation and acceptance during a chemical reaction. The HOMO is often located on the electron-rich parts of the molecule, like the benzene (B151609) ring and the amide group, while the LUMO may be distributed over the carboxylic acid and carbonyl groups. ajol.info
Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, visualizing the charge distribution and allowing for the identification of electron-rich and electron-poor regions. walisongo.ac.id
The MEP is color-coded to indicate different potential values:
Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.net
Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack, typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
Green: Regions of neutral or near-zero potential, often associated with the nonpolar parts of the molecule.
For this compound, the MEP surface would likely show negative potential (red/yellow) around the carbonyl oxygen of the amide, the carbonyl oxygen of the carboxylic acid, and to a lesser extent, the π-system of the benzene ring. These areas would be susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen of the amide N-H bond, marking them as the primary sites for nucleophilic interaction or deprotonation. uni-muenchen.denih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) Simulations Molecular dynamics simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's vibrations, rotations, and conformational changes. diva-portal.org An MD simulation of this compound, often performed in a simulated solvent environment like water, would reveal how the molecule behaves in solution. This includes the stability of its different conformations, the flexibility of the pentanoyl chain, and the nature of its interactions with surrounding solvent molecules, such as the formation of hydrogen bonds. etflin.comnih.gov Such simulations are critical for understanding how the molecule might behave in a biological system. etflin.com
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov The primary goal of docking is to predict the binding mode and affinity, often expressed as a scoring function or binding energy, of a ligand to a specific biological target.
For this compound, a molecular docking study would involve selecting a target protein of interest. For instance, if investigating its potential as an antimicrobial agent, a target could be an essential bacterial enzyme like β-ketoacyl-ACP synthase III (FabH). nih.gov The docking process would then place the this compound molecule into the active site of the protein in various possible conformations and orientations.
The results would be analyzed to identify the most stable binding pose, characterized by a low binding energy score. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues, would be identified. researchgate.net For example, the carboxylic acid and amide groups of this compound would be prime candidates for forming hydrogen bonds, while the benzene ring and pentyl chain could engage in hydrophobic interactions. These predictions provide a hypothesis for the molecule's mechanism of action at a molecular level. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. spu.edu.symdpi.com Instead of analyzing a single molecule, QSAR studies require a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values). researchgate.net
A QSAR study involving this compound would typically include a series of related N-acyl-4-aminobenzoic acids, where the length or nature of the acyl chain is varied. For each compound in the series, a set of molecular descriptors is calculated. These can include:
Physicochemical properties: LogP (hydrophobicity), molar refractivity. nih.gov
Electronic descriptors: Hammett constants (σ), atomic charges. spu.edu.sy
Topological and 3D descriptors: Molecular connectivity indices, surface area, volume.
Statistical methods, such as multiple linear regression, are then used to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired biological effect. For example, a QSAR model might reveal that increasing the hydrophobicity of the alkyl chain enhances the inhibitory activity against a particular target. nih.gov
Structure Activity Relationship Sar Investigations of 4 Pentanoylamino Benzoic Acid Derivatives
Impact of Substituent Modifications on Biological Interaction Profiles
The biological activity of 4-(pentanoylamino)benzoic acid derivatives can be significantly altered by modifying its three main components: the benzoic acid ring, the pentanoyl group, and the amide linker. Research into various benzoic acid derivatives has demonstrated that even minor structural changes can lead to substantial differences in biological interaction profiles, including enzyme inhibition and antimicrobial or anticancer activity. sid.irpreprints.orgmdpi.com
Ring Substitutions: The position and nature of substituents on the aromatic ring are critical. For example, in a series of benzoic acid derivatives designed as inhibitors of steroid 5 alpha-reductase, the presence and position of functional groups on a related benzoylbenzoic acid scaffold were key determinants of activity. nih.gov Similarly, studies on other benzoic acid derivatives have shown that electron-donating or electron-withdrawing groups can modulate interactions with biological targets. iomcworld.com For instance, in the context of tyrosinase inhibition, aminobenzoic acids demonstrated non-competitive inhibition, with 4-aminobenzoic acid showing potent activity. sid.ir
Acyl Chain Modifications: The length and branching of the acyl chain (the pentanoyl group) influence the lipophilicity and steric properties of the molecule, which in turn affects its ability to fit into the binding pocket of a target protein. In a study on 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, variations in the alkyl group attached to the aminocarbonyl moiety led to differing inhibitory activities against steroid 5 alpha-reductase isozymes. nih.gov
Amide Linker Modifications: The amide bond provides a hydrogen bond donor (N-H) and acceptor (C=O), which are often crucial for binding to biological macromolecules. Modifications at this position, such as N-alkylation or replacement with bioisosteres, can profoundly impact binding affinity and selectivity.
The following table summarizes the inhibitory activity of selected benzoic acid derivatives against various biological targets, illustrating the impact of structural modifications.
| Compound/Derivative | Target | Activity |
| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | Human Steroid 5α-Reductase Type 2 | IC50 = 0.82 µM nih.gov |
| 4-Aminobenzoic acid | Mushroom Tyrosinase (Monophenolase) | Ki = 3.8 µM sid.ir |
| 2-Aminobenzoic acid | Mushroom Tyrosinase (Monophenolase) | Ki = 5.15 µM sid.ir |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human Cervical Cancer Cell Line (HeLa) | IC50 = 17.84 µM preprints.org |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus | Active mdpi.com |
This table is for illustrative purposes, showing data from various benzoic acid derivatives to demonstrate SAR principles, as specific data for a wide range of this compound derivatives is not available in the cited literature.
Elucidation of Pharmacophoric Requirements for Specific Biological Targets
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. ethz.ch For derivatives of 4-(aminobenzoyl) structures, key pharmacophoric features typically include:
An Aromatic Ring: Serves as a scaffold and can participate in hydrophobic or π-stacking interactions within the target's binding site.
A Hydrogen Bond Acceptor: The carboxylate group is a critical hydrogen bond acceptor and often interacts with positively charged residues like arginine or lysine (B10760008) in a binding pocket.
A Hydrogen Bond Donor/Acceptor Group: The amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which are vital for specific recognition by the target protein.
A Hydrophobic/Lipophilic Moiety: The pentanoyl chain provides a lipophilic region that can interact with hydrophobic pockets in the target enzyme or receptor, contributing to binding affinity.
For example, in the design of influenza neuraminidase inhibitors, a series of benzoic acid derivatives were synthesized. nih.gov X-ray crystallography revealed that the carboxylate group of the benzoic acid moiety formed critical salt bridges with conserved arginine residues in the enzyme's active site. The orientation of other substituents was crucial for occupying adjacent pockets to enhance potency. nih.gov
Similarly, studies on benzoic acid derivatives as anti-sickling agents identified that strong electron-donating groups on the benzene (B151609) ring, combined with moderate lipophilicity, were key pharmacophoric features for potent activity. iomcworld.com For tyrosinase inhibitors, the amino group's position on the benzoic acid ring was shown to be a determinant of the inhibition mechanism, with aminobenzoic acids acting as non-competitive inhibitors. sid.ir
The table below outlines the general pharmacophoric requirements for benzoic acid derivatives against different biological targets.
| Biological Target | Key Pharmacophoric Features |
| Influenza Neuraminidase | Aromatic ring, carboxylate group for interaction with arginine residues. nih.gov |
| Steroid 5α-Reductase | Aromatic scaffold, specific substitution patterns on the benzoyl moiety. nih.gov |
| Tyrosinase | Carboxylic acid, amino group on the ring (influences inhibition type). sid.ir |
| Sickle Hemoglobin | Electron-donating groups on the benzene ring, moderate lipophilicity. iomcworld.com |
Rational Design Principles for Modulated Biological Activity and Selectivity
Rational drug design leverages the understanding of SAR and pharmacophoric requirements to create new molecules with enhanced biological activity and selectivity. ethz.ch For this compound derivatives, several design principles can be applied.
Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, as in the case of influenza neuraminidase, inhibitors can be designed to fit precisely into the active site. nih.gov This involves positioning functional groups to maximize favorable interactions (hydrogen bonds, hydrophobic interactions, salt bridges) and minimize unfavorable steric clashes. For instance, knowing that the active site contains specific arginine residues allows for the rational inclusion of a carboxylic acid group in the ligand to ensure strong binding. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Analysis: This method involves creating mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized compounds. This allows researchers to prioritize the synthesis of derivatives that are most likely to be potent and selective, thereby saving time and resources. researchgate.net The regression models derived from QSAR can highlight the significant influence of specific 3D molecular descriptors on the biological activity of the compounds. researchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere), with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid group could be replaced with a tetrazole moiety, which is a known bioisostere that can also participate in key binding interactions. ontosight.ai Similarly, the pentanoyl chain could be altered by introducing branching, unsaturation, or cyclic structures to probe the steric and hydrophobic limits of the target's binding pocket.
By integrating these design principles, researchers can systematically modify the this compound scaffold to develop derivatives with finely tuned biological activities for specific therapeutic applications.
Mechanistic Investigations of Biological Interactions and Target Modulation in Vitro and Theoretical Focus
Studies on Enzyme Inhibition and Activation Mechanisms
There is no available research detailing the inhibitory or activation mechanisms of 4-(Pentanoylamino)benzoic acid on the following enzyme systems.
Protein Kinase Inhibition Studies (e.g., CK2)
No studies were found that investigate the interaction or inhibitory activity of this compound specifically against protein kinase CK2 or other protein kinases.
Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro) Mechanisms
No data exists in the public domain regarding the potential for this compound to inhibit SARS-CoV-2 Mpro or the molecular mechanism of such an interaction.
Receptor Binding and Modulation Studies (Theoretical Frameworks and Predictive Models)
No theoretical or predictive modeling studies concerning the receptor binding and modulation properties of this compound have been published.
Protein-Protein Interaction Modulation and Associated Biological Pathways
Information regarding the ability of this compound to modulate protein-protein interactions and its influence on associated biological pathways is not documented in the available scientific literature.
Elucidation of Molecular Mechanisms of Action through Computational and Biochemical Approaches
Without primary experimental data, no computational or biochemical analyses have been performed to elucidate the molecular mechanism of action for this compound.
Analytical Methodologies for Research Scale Analysis of 4 Pentanoylamino Benzoic Acid
Chromatographic Method Development (HPLC, LC-MS) for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of 4-(Pentanoylamino)benzoic acid from reaction mixtures and for assessing its purity. Both HPLC and LC-MS offer high resolution and sensitivity, making them ideal for research-scale analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantitative analysis of this compound. The optimization of HPLC parameters is critical to achieve good resolution, symmetric peak shapes, and reproducible retention times. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this nature.
The development of a robust HPLC method involves the systematic optimization of several key parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength. For this compound, a C18 column is a common and effective choice for the stationary phase due to the compound's nonpolar and polar functionalities. longdom.org
The mobile phase composition is a critical factor influencing retention and selectivity. A typical mobile phase for analyzing benzoic acid derivatives consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. longdom.org The pH of the aqueous component is adjusted to ensure the analyte is in a single ionic form, which for a carboxylic acid like this compound, would typically be an acidic pH to suppress ionization. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with different polarities.
The detection wavelength is chosen based on the UV absorbance profile of this compound. Aromatic compounds like this typically exhibit strong absorbance in the UV region. For benzoic acid and its derivatives, a wavelength in the range of 230-275 nm is often selected for optimal sensitivity. longdom.orglindenwood.edu
A hypothetical optimized set of HPLC parameters for the analysis of this compound is presented in the table below.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. longdom.org |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Buffers the mobile phase to an acidic pH, ensuring consistent ionization state of the analyte. longdom.org |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and compatibility with UV detection. longdom.org |
| Gradient Elution | 30% B to 90% B over 15 minutes | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. longdom.org |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
This table presents a representative method; actual parameters would require empirical optimization.
For the detection of trace-level impurities and for definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is particularly important for identifying process-related impurities or degradation products that may be present in small quantities.
In an LC-MS system, the eluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like this compound as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govresearchgate.net Given the acidic nature of the carboxylic group, negative ion mode is often effective. nih.gov
The mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z). lcms.cz For quantitative analysis, selected ion monitoring (SIM) can be used to monitor for the specific m/z of this compound and its expected impurities, providing very high sensitivity and selectivity. researchgate.net For impurity profiling, a full scan mode is used to detect all ions within a certain mass range, allowing for the identification of unknown impurities.
Tandem mass spectrometry (MS/MS) can be employed for structural elucidation of impurities. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" that can help to identify the structure of the impurity. researchgate.net
Table 2: Representative LC-MS Parameters for this compound
| Parameter | Condition | Rationale |
| LC System | As described in the HPLC section | To achieve chromatographic separation prior to MS detection. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Effective for acidic compounds, generating [M-H]⁻ ions. nih.govresearchgate.net |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides accurate mass measurement and fragmentation capabilities. lcms.cz |
| Scan Mode | Full Scan (m/z 50-500) and SIM | Full scan for impurity discovery and SIM for targeted quantification. researchgate.net |
| Capillary Voltage | 3500 V | Optimizes the ionization process. lcms.cz |
| Drying Gas Temperature | 300 °C | Facilitates desolvation of the eluent. lcms.cz |
| Precursor Ion (for MS/MS) | m/z 220.1 (for [M-H]⁻ of C₁₂H₁₅NO₃) | The theoretical exact mass of the deprotonated molecule. |
This table presents a representative method; actual parameters would require empirical optimization.
High-Performance Liquid Chromatography (HPLC) Parameter Optimization
Spectrophotometric Quantification Methods (UV-Vis) for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of this compound in solution, provided that it is the only absorbing species present or that the absorbance of other components is negligible at the chosen wavelength. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The wavelength of maximum absorbance (λmax) is used for these measurements to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. For benzoic acid and its derivatives, the λmax is typically in the UV range. researchgate.netresearchgate.net The presence of the pentanoylamino group on the benzoic acid ring is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzoic acid. The λmax for benzoic acid is around 230 nm and 273 nm. dergipark.org.tr For this compound, the λmax would need to be determined experimentally but is likely to be in the region of 250-280 nm.
Table 3: Hypothetical UV-Vis Spectrophotometric Data for Calibration
| Concentration (mg/L) | Absorbance at λmax (e.g., 265 nm) |
| 2 | 0.150 |
| 4 | 0.305 |
| 6 | 0.455 |
| 8 | 0.610 |
| 10 | 0.760 |
This table contains illustrative data. A linear regression of this data would yield a calibration curve (Absorbance = m * Concentration + c) with a high correlation coefficient (R² > 0.99), which can then be used to determine the concentration of an unknown sample.
Validation of Analytical Methods for Research Robustness, Accuracy, and Reproducibility
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. For research applications, this ensures that the results are reliable and reproducible. The validation of the HPLC, LC-MS, and UV-Vis methods for this compound would involve assessing several key parameters as guided by organizations like the International Council for Harmonisation (ICH). longdom.org
Key Validation Parameters:
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. For HPLC and LC-MS, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks. longdom.org
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. longdom.org This is typically evaluated by a linear regression analysis of the calibration curve data. A correlation coefficient (R²) close to 1.0 indicates good linearity. longdom.orgresearchgate.net
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. longdom.orgresearchgate.net
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. longdom.org Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.orgresearchgate.net For HPLC, these are often determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1. researchgate.net
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. longdom.org For an HPLC method, this could involve varying the flow rate, column temperature, or mobile phase composition slightly. longdom.org
Table 4: Typical Acceptance Criteria for Analytical Method Validation
| Parameter | Acceptance Criterion |
| Specificity | Analyte peak is resolved from all other peaks. |
| Linearity (R²) | ≥ 0.999 longdom.org |
| Accuracy (% Recovery) | 98.0% - 102.0% longdom.org |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% longdom.org |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
By thoroughly developing and validating these analytical methodologies, researchers can have a high degree of confidence in the purity, identity, and concentration of this compound used in their studies, thereby ensuring the integrity of their scientific work.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel analogs of 4-(Pentanoylamino)benzoic acid. nih.govmdpi.com These computational tools can analyze vast datasets to identify complex relationships between molecular structures and their biological activities, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net
Key Applications of AI/ML:
De Novo Design: Generative models, a subset of deep learning, can propose entirely new molecular structures with desired properties. nih.gov By learning from existing chemical databases, these models can design novel derivatives of this compound that are optimized for specific biological targets. nih.gov
Activity and Property Prediction: AI algorithms can predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity of new derivatives before they are synthesized. mdpi.com This predictive capability significantly reduces the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for experimental validation. nih.govmdpi.com
Virtual Screening: Machine learning models can rapidly screen large virtual libraries of compounds to identify those with a high probability of interacting with a specific biological target. mdpi.com For instance, a model could be trained to identify potential inhibitors of a particular enzyme by learning the structural features of known inhibitors.
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
Emerging Synthetic Strategies:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Researchers are exploring the use of enzymes to facilitate the amidation reaction between 4-aminobenzoic acid and a pentanoyl source, potentially leading to a more sustainable and efficient synthesis.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter timeframes. jmchemsci.com This technique has been successfully applied to the synthesis of various amide-containing compounds. jmchemsci.com
Lignin-Based Synthesis: Research into utilizing lignin-based benzoic acid derivatives as starting materials for the synthesis of active pharmaceutical ingredients presents a sustainable and eco-friendly approach. rsc.org
Advanced In Vitro Model Development for Mechanistic Insights
To better understand the biological effects of this compound, researchers are moving beyond simple cell cultures to more complex and physiologically relevant in vitro models. These advanced models can provide deeper insights into the compound's mechanism of action and its effects on human tissues.
Examples of Advanced In Vitro Models:
3D Cell Cultures (Organoids and Spheroids): These models more accurately mimic the three-dimensional structure and cellular interactions of native tissues compared to traditional 2D cell cultures. They can be used to study the effects of this compound on tissue-like structures, providing more predictive data on its efficacy and potential toxicity.
Organs-on-a-Chip: These microfluidic devices contain living cells in a micro-environment that simulates the functions of human organs. They can be used to study the compound's effects on specific organs and to investigate its pharmacokinetic properties in a more dynamic and realistic setting.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology can be used to screen for the effects of this compound on a wide range of cellular processes, providing a comprehensive view of its biological activity.
Development of Advanced Analytical Techniques for Complex Biological Matrices
The ability to accurately and sensitively detect and quantify this compound and its metabolites in complex biological samples such as blood, plasma, and tissue is crucial for pharmacokinetic and metabolism studies. Future research will focus on developing and refining analytical techniques to meet these challenges.
Advanced Analytical Approaches:
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures. nih.gov The development of more sensitive and high-resolution mass spectrometers will enable the detection of even lower concentrations of this compound and its metabolites. nih.gov
Immunoassays: The development of specific antibodies against this compound could enable the creation of highly sensitive and specific immunoassays, such as ELISA, for rapid and high-throughput quantification in biological fluids.
Advanced Sample Preparation: Innovations in sample preparation techniques, such as solid-phase microextraction (SPME) and automated liquid handling, will be crucial for improving the accuracy, precision, and throughput of analytical methods.
Q & A
Basic: What are the recommended synthetic routes for 4-(Pentanoylamino)benzoic acid, and what analytical techniques validate its purity?
Answer:
this compound can be synthesized via amide coupling between pentanoyl chloride and 4-aminobenzoic acid under Schotten-Baumann conditions. Key steps include:
- Reaction Setup : Use anhydrous dichloromethane as a solvent, with triethylamine as a base to neutralize HCl byproducts.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
- Validation : Confirm purity via HPLC (retention time comparison) and melting point analysis . For structural confirmation, employ FT-IR (amide I band at ~1650 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) and ¹H/¹³C NMR (e.g., pentanoyl chain signals at δ 0.8–2.3 ppm and aromatic protons at δ 7.2–8.1 ppm) .
Basic: How can X-ray crystallography determine the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation of a saturated solution in ethanol.
- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : Apply SHELXL for least-squares refinement, analyzing thermal parameters and residual electron density. Validate with R1 (<5%) and GOF (~1.0) metrics .
- Visualization : Generate ORTEP diagrams using WinGX or ORTEP-3 to depict atomic displacement ellipsoids .
Advanced: What computational methods analyze the electronic properties of this compound, and how do they correlate with experimental data?
Answer:
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to compute:
- Electrostatic Potential (ESP) : Predicts reactive sites (e.g., carboxylic acid proton as a hydrogen bond donor).
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer behavior.
- Electron Localization Function (ELF) : Maps bonding regions, distinguishing covalent vs. ionic interactions .
- Validation : Compare calculated IR/NMR spectra with experimental data (mean absolute deviations <5% for ¹H NMR shifts) .
Advanced: How can researchers resolve contradictions in solubility data for this compound across solvents?
Answer:
Contradictions arise from polymorphic forms or solvent impurities. Mitigation strategies:
- Standardization : Use USP-grade solvents and control temperature (±0.1°C).
- Gravimetric Analysis : Measure solubility by mass difference after equilibration (24–48 hrs) and filtration.
- Hansen Solubility Parameters : Correlate solubility with δD (dispersion), δP (polar), and δH (hydrogen bonding) parameters. For example, high δH solvents (e.g., DMSO) enhance solubility due to H-bonding with the carboxylic acid group .
- Statistical Validation : Apply ANOVA to assess inter-laboratory variability.
Basic: What spectroscopic techniques characterize the functional groups in this compound?
Answer:
- FT-IR :
- ¹H NMR (DMSO-d₆):
- Aromatic protons: δ 7.2–8.1 ppm (doublets, J = 8.5 Hz).
- Pentanoyl chain: δ 0.8 (t, CH₃), 1.3 (m, CH₂), 2.2 (t, CH₂CO) .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 250.3 (C₁₂H₁₅NO₃) .
Advanced: How can structural modifications enhance this compound’s enzyme inhibition efficacy?
Answer:
Targeted modifications guided by molecular docking (AutoDock Vina) and MD simulations:
- Hydrophobic Substituents : Introduce alkyl chains (e.g., octanoyl) to improve binding to hydrophobic enzyme pockets .
- Electron-Withdrawing Groups : Add nitro (-NO₂) or fluoro (-F) at the para position to increase acidity (pKa ~3.5 vs. ~4.2 for parent compound), enhancing H-bonding with catalytic residues .
- Validation : Measure IC₅₀ via enzyme kinetics (e.g., tyrosinase inhibition assays using L-DOPA substrate) .
Advanced: How do crystallographic software tools resolve disorder in this compound structures?
Answer:
Disorder in the pentanoyl chain is common. Use SHELXL refinement strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
